

A Comparative Pharmacokinetic Profile: Azithromycin vs. Roxithromycin

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Compound of Interest

Compound Name: *Lexithromycin*

Cat. No.: *B10785596*

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This guide provides a detailed comparison of the pharmacokinetic properties of two widely used macrolide antibiotics: azithromycin and **lexithromycin** (potentially referring to roxithromycin, as **lexithromycin** is not a recognized macrolide). The information is intended for researchers, scientists, and drug development professionals.

Pharmacokinetic Data Summary

The following table summarizes the key pharmacokinetic parameters of azithromycin and roxithromycin, offering a clear comparison for research and development purposes.

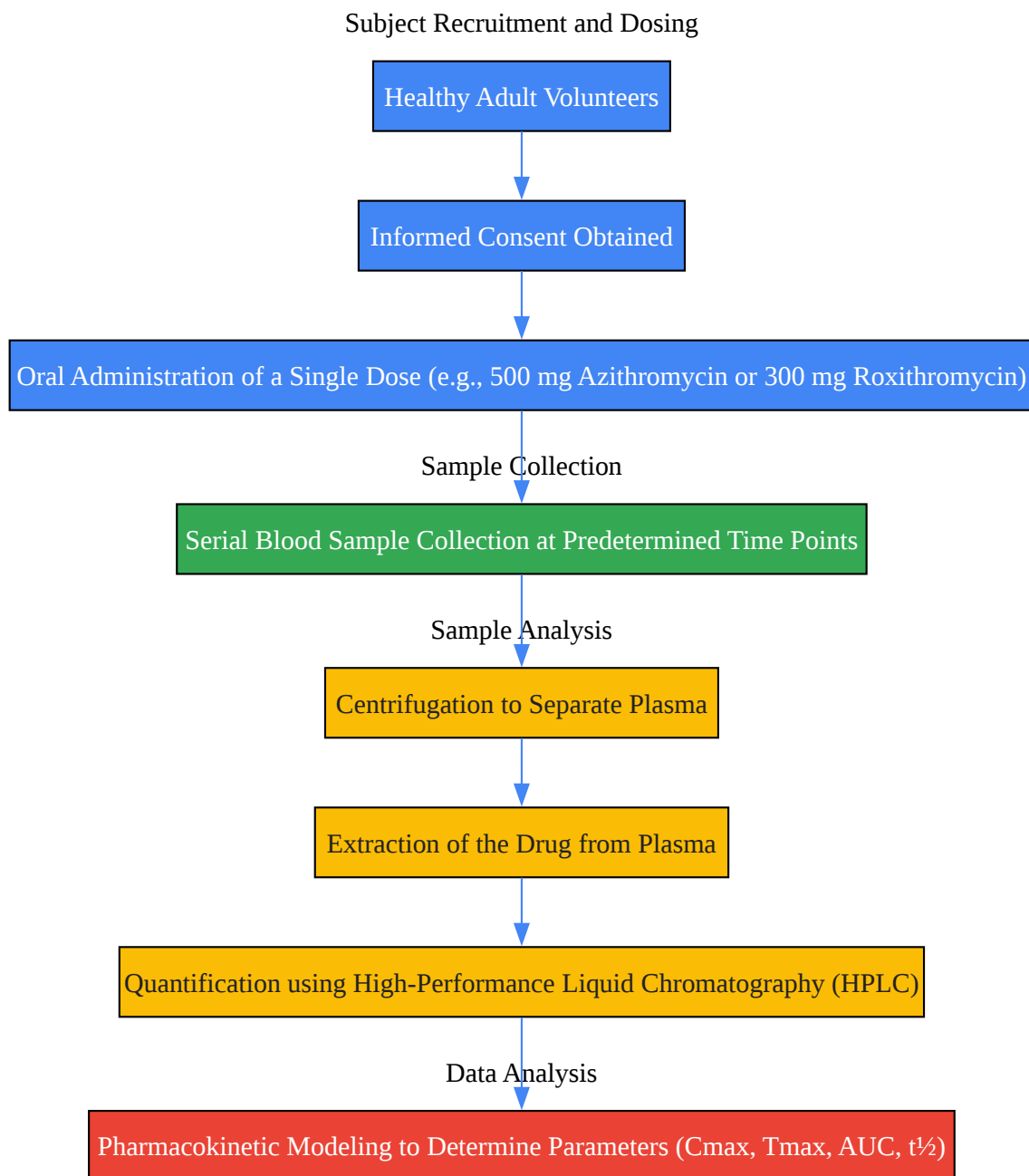
Pharmacokinetic Parameter	Azithromycin	Roxithromycin
Peak Plasma Concentration (Cmax)	0.4 mg/L (after a single 500 mg oral dose)[1]	~10.13 µg/mL (after a 300 mg oral dose)[2]
Time to Peak Concentration (Tmax)	2.1 to 3.2 hours[3]	~2 hours[4]
Area Under the Curve (AUC)	Varies with dosing regimen	Varies with dosing regimen
Elimination Half-life (t½)	Approximately 68 hours[3][5]	Approximately 12 hours[4][6]
Bioavailability	~37-38% for oral administration[1][3][5]	Rapidly absorbed[4][6]
Protein Binding	Variable, from 7% to 51% depending on concentration[5]	Not specified in the provided results
Metabolism	Primarily in the liver[5]	Partially metabolized, with over half excreted unchanged[7]
Excretion	Primarily biliary excretion[3][8]	Primarily in bile, with less than 10% in urine[4][6]

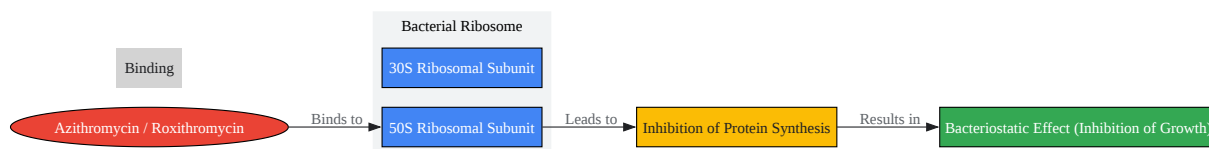
Experimental Protocols

The data presented in this guide are derived from various pharmacokinetic studies. While specific protocols may vary between studies, a general methodology for determining the pharmacokinetic profiles of these antibiotics is outlined below.

General In Vivo Pharmacokinetic Study Protocol

A common experimental workflow for assessing the pharmacokinetics of macrolide antibiotics in human subjects is as follows:





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- To cite this document: BenchChem. [A Comparative Pharmacokinetic Profile: Azithromycin vs. Roxithromycin]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10785596#comparative-pharmacokinetics-of-lexithromycin-and-azithromycin]

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